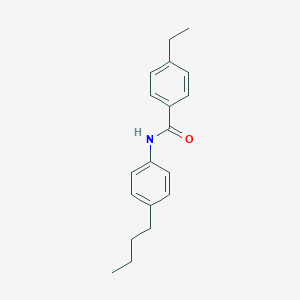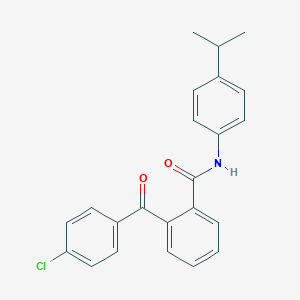
5-Bromo-2-naphthyl 3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-naphthyl 3-phenylacrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic organic molecule that belongs to the family of naphthalene derivatives and is known for its diverse range of properties.
作用機序
The mechanism of action of 5-Bromo-2-naphthyl 3-phenylacrylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
5-Bromo-2-naphthyl 3-phenylacrylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of 5-Bromo-2-naphthyl 3-phenylacrylate is its versatility. It can be used in a wide range of scientific experiments and applications. However, it also has some limitations, such as its toxicity and potential side effects. Careful handling and proper safety precautions are necessary when working with this compound.
将来の方向性
There are many potential future directions for research on 5-Bromo-2-naphthyl 3-phenylacrylate. Some possible areas of focus include the development of new drugs and therapeutic agents, the exploration of its anti-inflammatory and anti-tumor properties, and the investigation of its potential applications in biological imaging and catalysis. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 5-Bromo-2-naphthyl 3-phenylacrylate is a synthetic organic molecule with a diverse range of properties and potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the scientific community.
合成法
The synthesis of 5-Bromo-2-naphthyl 3-phenylacrylate involves the condensation reaction between 5-bromo-2-naphthol and 3-phenylacrylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid with a high melting point.
科学的研究の応用
5-Bromo-2-naphthyl 3-phenylacrylate has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe in biological imaging, as a catalyst in organic reactions, and as a starting material for the synthesis of other organic compounds. In addition, it has been used in the development of new drugs and therapeutic agents.
特性
分子式 |
C19H13BrO2 |
|---|---|
分子量 |
353.2 g/mol |
IUPAC名 |
(5-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H13BrO2/c20-18-8-4-7-15-13-16(10-11-17(15)18)22-19(21)12-9-14-5-2-1-3-6-14/h1-13H/b12-9+ |
InChIキー |
ZPXVWGPUCJIQHH-FMIVXFBMSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



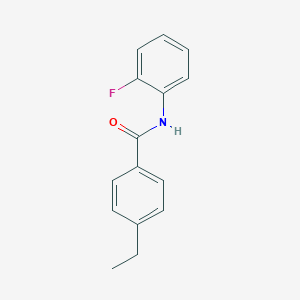
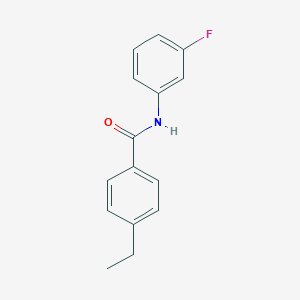


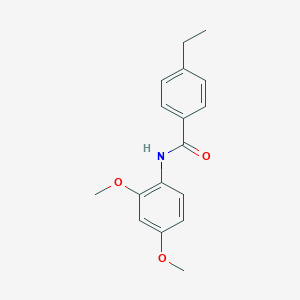

![2-(4-chlorobenzoyl)-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290447.png)
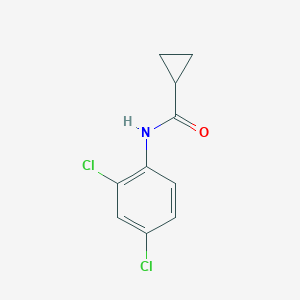
![5-chloro-N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290450.png)

